

Application Notes: Quantitative Analysis of CCR5 mRNA Expression

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Compound of Interest

Compound Name:	CR5 protein
CAS No.:	157091-96-8
Cat. No.:	B1177732

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role in the trafficking and effector functions of various immune cells, including T-lymphocytes, macrophages, and dendritic cells.[1] It is also widely recognized as the primary co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus (HIV).[1][2][3] The expression level of CCR5 mRNA can be a crucial indicator in studies of inflammatory diseases, viral infections like HIV, and in the development of therapeutic agents targeting the CCR5 pathway.[4][5][6] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying CCR5 mRNA levels, providing valuable insights for both basic research and drug development.[4][5][7]

Applications in Research and Drug Development

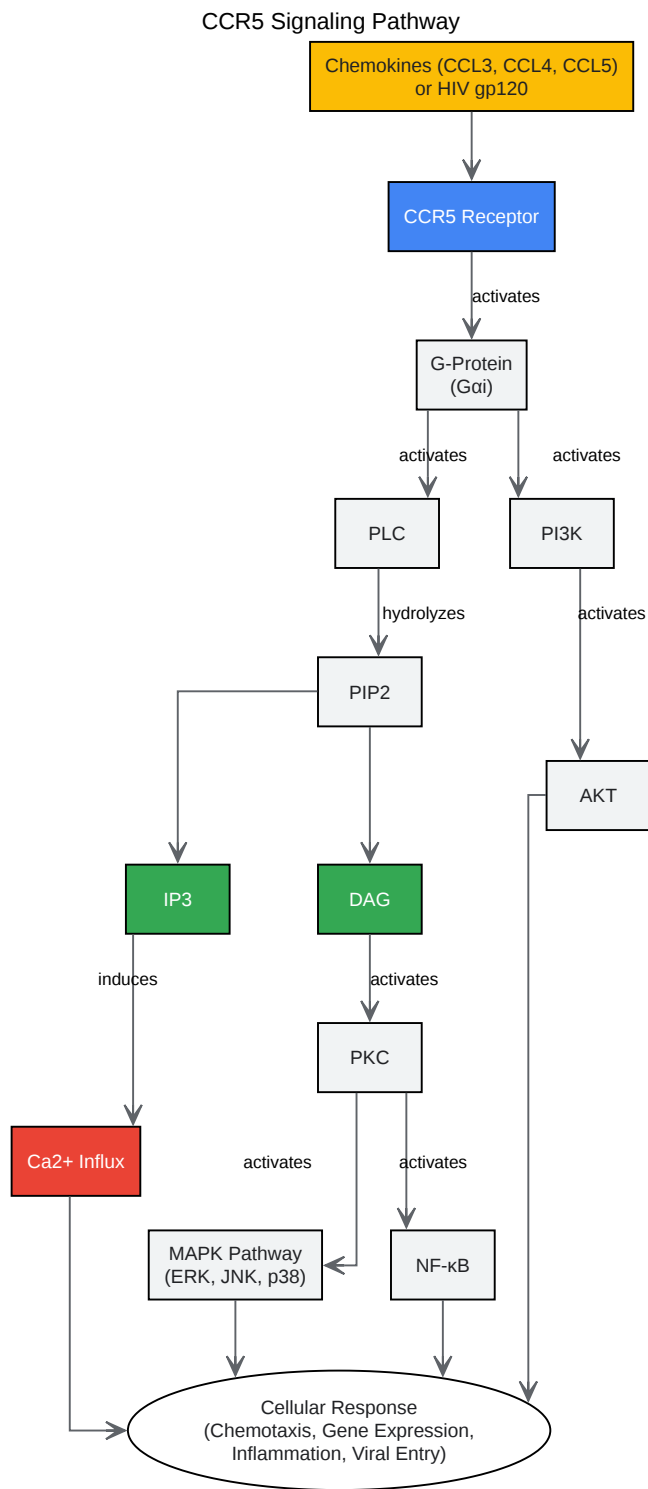
- HIV/AIDS Research: Measuring CCR5 mRNA expression is fundamental in understanding HIV-1 pathogenesis and in evaluating the efficacy of entry inhibitors.[3][6][8] Individuals with

a homozygous 32-base pair deletion in the CCR5 gene exhibit strong resistance to HIV infection, highlighting the importance of this receptor.[4]

- Inflammatory and Autoimmune Diseases: CCR5 and its ligands are implicated in the pathogenesis of various inflammatory and autoimmune diseases. Quantifying CCR5 mRNA can help in understanding disease mechanisms and in monitoring response to anti-inflammatory therapies.[9]
- Oncology: The CCL5/CCR5 axis has been shown to be involved in the progression of several cancers by influencing tumor cell proliferation, invasion, and metastasis.[9] Analysis of CCR5 expression can provide insights into tumor biology and potential therapeutic targets.
- Drug Development: For pharmaceutical companies developing CCR5 antagonists, qPCR is an essential tool to assess the on-target effects of their compounds by measuring the downstream regulation of CCR5 gene expression in relevant cell types.[6][8]

CCR5 Signaling Pathway

CCR5 is activated by several inflammatory chemokines, including MIP-1 α (CCL3), MIP-1 β (CCL4), and RANTES (CCL5).[2][10] Upon ligand binding, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades through G-proteins.[1][2] These pathways can include the activation of PI3K/AKT, MAPK, and NF- κ B signaling, ultimately regulating cell migration, proliferation, and inflammatory responses.[9][10][11] The HIV envelope protein gp120 also utilizes CCR5 for viral entry, triggering similar signaling events.[2][11]



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Caption: CCR5 signaling cascade upon ligand binding.

Experimental Protocols: qPCR for CCR5 mRNA Expression

This protocol outlines the key steps for quantifying CCR5 mRNA expression from cell samples.

I. RNA Extraction and Quantification

- **Cell Lysis and Homogenization:** Lyse cells using a suitable lysis buffer (e.g., containing guanidinium isothiocyanate) to inactivate RNases. Homogenize the lysate to shear high-molecular-weight DNA.
- **RNA Isolation:** Isolate total RNA using a method of choice, such as phenol-chloroform extraction or a column-based purification kit. Ensure all steps are performed in an RNase-free environment.
- **DNase Treatment:** Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. This is crucial to prevent amplification of gDNA in the subsequent qPCR step.
- **RNA Quantification and Quality Assessment:** Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

II. Reverse Transcription (cDNA Synthesis)

- **Reaction Setup:** Prepare the reverse transcription reaction mix on ice. A typical 20 μ L reaction is detailed in the table below.
- **Incubation:** Incubate the reaction mix in a thermal cycler according to the reverse transcriptase manufacturer's instructions.

Table 1: Reverse Transcription Reaction Setup

Component	Volume/Amount	Final Concentration
Total RNA	1 µg	50 ng/µL
Random Primers/Oligo(dT)s	Varies	50-250 ng
dNTP Mix (10 mM)	1 µL	0.5 mM
5X RT Buffer	4 µL	1X
RNase Inhibitor	0.5 µL	10-20 units
Reverse Transcriptase	1 µL	50-200 units
Nuclease-free H ₂ O	To 20 µL	-

III. Quantitative PCR (qPCR)

- **Primer and Probe Design:** Design or obtain pre-validated primers and, if using a probe-based assay, a fluorescently labeled probe specific for the human CCR5 gene. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.[\[12\]](#)[\[13\]](#)
- **qPCR Reaction Setup:** Prepare the qPCR reaction mix. A typical 20 µL reaction using SYBR Green or a probe-based master mix is outlined below. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
- **Thermal Cycling:** Perform the qPCR in a real-time PCR instrument with the appropriate cycling conditions.

Table 2: Example of Human CCR5 qPCR Primers

Primer Name	Sequence (5' to 3')	Amplicon Size
CCR5 Forward	ACACTCAGTATCATTCTGG	189 bp [14]
CCR5 Reverse	GGATCAGGCTCAAGATGAC C	189 bp [15]

Note: Primer sequences should always be validated in silico and empirically.

Table 3: qPCR Reaction Setup

Component	Volume (for 20 μ L reaction)	Final Concentration
2X qPCR Master Mix	10 μ L	1X
Forward Primer (10 μ M)	0.4 μ L	200 nM
Reverse Primer (10 μ M)	0.4 μ L	200 nM
(Optional) Probe (10 μ M)	0.2 μ L	100 nM
cDNA Template	2 μ L	~1-100 ng
Nuclease-free H ₂ O	To 20 μ L	-

Table 4: Typical qPCR Thermal Cycling Conditions

Step	Temperature ($^{\circ}$ C)	Time	Cycles
Initial Denaturation	95	10 min	1
Denaturation	95	15 sec	40
Annealing/Extension	60	1 min	
Melt Curve Analysis	(Instrument specific)	-	1

IV. Data Analysis

- Data Collection:** The real-time PCR instrument will record the fluorescence at each cycle. The cycle at which the fluorescence crosses a set threshold is the Quantification Cycle (C_q) or Threshold Cycle (C_t).
- Normalization:** To account for variations in RNA input and reverse transcription efficiency, normalize the C_q value of CCR5 to that of one or more stably expressed reference (housekeeping) genes (e.g., GAPDH, ACTB, 18S rRNA).^{[16][17]} The stability of the chosen reference gene(s) should be validated for the specific experimental conditions.^{[17][18]}
- Relative Quantification ($\Delta\Delta$ C_q Method):**

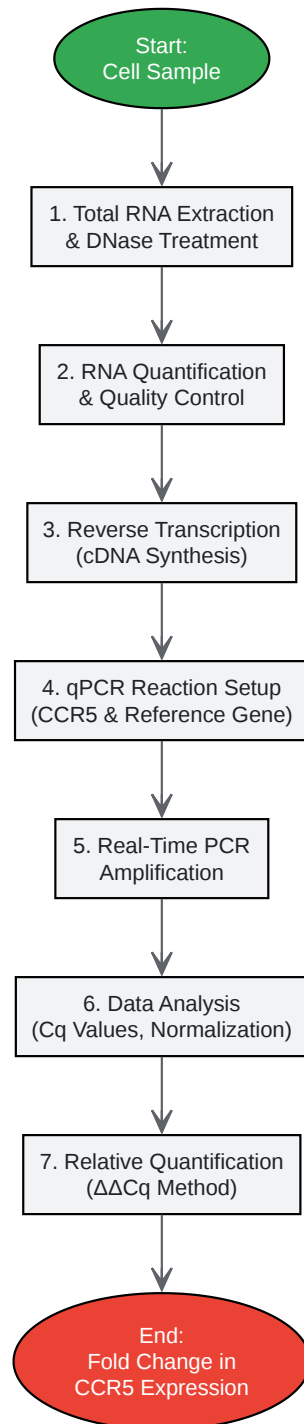
- Calculate ΔCq for each sample: $\Delta Cq = Cq(\text{CCR5}) - Cq(\text{Reference Gene})$
- Select a control or calibrator sample. Calculate the $\Delta\Delta Cq$ for each experimental sample:
 $\Delta\Delta Cq = \Delta Cq(\text{Experimental Sample}) - \Delta Cq(\text{Calibrator Sample})$
- Calculate the fold change in expression: $\text{Fold Change} = 2^{(-\Delta\Delta Cq)}$

Table 5: Example of Relative Quantification Data

Sample Group	Cq (CCR5)	Cq (GAPDH)	ΔCq	$\Delta\Delta Cq$	Fold Change
Control	25.2	18.5	6.7	0.0	1.0
Treatment A	27.5	18.6	8.9	2.2	0.22
Treatment B	24.1	18.4	5.7	-1.0	2.0

Experimental Workflow Diagram

qPCR Workflow for CCR5 mRNA Expression Analysis



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Caption: Step-by-step workflow for CCR5 mRNA analysis.

References

- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of CCR5 mRNA in Human Lymphocytes and Macrophages by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of CCR5 mRNA in human lymphocytes and macrophages by real-time reverse transcriptase PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 as a Novel Therapy Strategies Based on Induction of Resistance to HIV - Creative Biogene [creative-biogene.com]
- 7. qPCR における精度 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. CCR5 gene expression in fulminant hepatitis and DTH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gene-quantification.de [gene-quantification.de]
- 17. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 18. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Quantitative Analysis of CCR5 mRNA Expression]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177732/docs#application-notes-quantitative-analysis-of-ccr5-mrna-expression>]

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